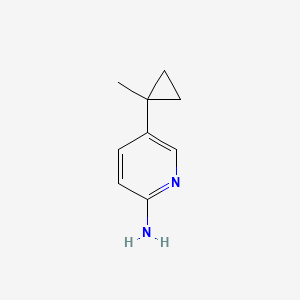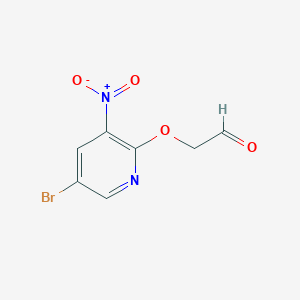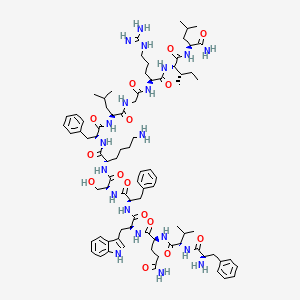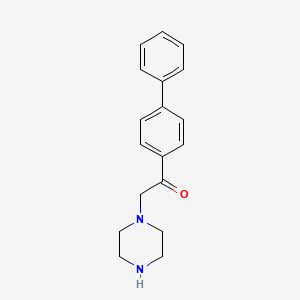
3-Bromo-4-methoxy-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methoxy-2-methylpyridine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound features a bromine atom at the 3-position, a methoxy group at the 4-position, and a methyl group at the 2-position on the pyridine ring. It is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Halogenation and Methoxylation: The synthesis of this compound typically involves the halogenation of 2-methylpyridine followed by methoxylation. The halogenation step can be achieved using bromine in the presence of a suitable catalyst, while methoxylation involves the reaction with methanol under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the pyridine ring, followed by selective functionalization at the desired positions. This process requires careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 3-hydroxy-4-methoxy-2-methylpyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3-hydroxy-4-methoxy-2-methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-4-methoxy-2-methylpyridine is widely used in scientific research due to its versatility in chemical reactions. It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its applications extend to various fields such as:
Chemistry: Used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the study of biological systems and as a precursor for bioactive molecules.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
3-Bromo-4-methoxy-2-methylpyridine is similar to other brominated pyridines, such as 4-bromo-2-methoxy-3-methylpyridine and 3-bromo-2-methoxy-4-methylpyridine. These compounds differ in the position of the bromine and methoxy groups on the pyridine ring, which affects their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and utility in various reactions.
Comparaison Avec Des Composés Similaires
4-bromo-2-methoxy-3-methylpyridine
3-bromo-2-methoxy-4-methylpyridine
2-bromo-3-methoxy-4-methylpyridine
This comprehensive overview highlights the significance of 3-Bromo-4-methoxy-2-methylpyridine in scientific research and industrial applications. Its unique chemical properties and versatility make it a valuable compound in various fields.
Is there anything specific you would like to know more about?
Propriétés
Formule moléculaire |
C7H8BrNO |
|---|---|
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
3-bromo-4-methoxy-2-methylpyridine |
InChI |
InChI=1S/C7H8BrNO/c1-5-7(8)6(10-2)3-4-9-5/h3-4H,1-2H3 |
Clé InChI |
ZJTLPLSBZUIULV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)

![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
![Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364635.png)
![Methyl 5,5,5-trifluoro-4-[(4-fluorophenyl)amino]pent-3-enoate](/img/structure/B15364640.png)

![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)

![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B15364670.png)
![8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one](/img/structure/B15364673.png)
![8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)


